molecular formula C27H28N2O4 B12393804 Nlrp3-IN-14

Nlrp3-IN-14

Cat. No.: B12393804
M. Wt: 444.5 g/mol
InChI Key: YKKLCIHTCPISDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-14 involves several key steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:

    Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for the NLRP3 inflammasome. These modifications are achieved through reactions such as alkylation, acylation, and halogenation under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-14 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.

    Substitution: Commonly used to introduce or replace functional groups, improving the compound’s binding affinity and selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the NLRP3 inflammasome.

Scientific Research Applications

Nlrp3-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study the structure-activity relationship of NLRP3 inhibitors.

    Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including inflammation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, gout, and type 2 diabetes.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents.

Mechanism of Action

Nlrp3-IN-14 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The mechanism involves:

Comparison with Similar Compounds

Nlrp3-IN-14 is unique in its high selectivity and potency as an NLRP3 inhibitor. Similar compounds include:

    MCC950: Another potent NLRP3 inhibitor, but with different binding characteristics and pharmacokinetic properties.

    CY-09: A small molecule inhibitor of NLRP3 with a distinct mechanism of action.

    OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.

Compared to these compounds, this compound offers a unique balance of potency, selectivity, and pharmacokinetic properties, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

18-methyl-6-(3-morpholin-4-ylpropyl)-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione

InChI

InChI=1S/C27H28N2O4/c1-17-4-2-5-19-18(17)6-7-21-23(19)25(30)26(31)24-20-8-11-29(16-22(20)33-27(21)24)10-3-9-28-12-14-32-15-13-28/h2,4-7H,3,8-16H2,1H3

InChI Key

YKKLCIHTCPISDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCCN6CCOCC6

Origin of Product

United States

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